molecular formula C16H13BrN2O3S B2417367 3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105223-91-3

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

Cat. No. B2417367
CAS RN: 1105223-91-3
M. Wt: 393.26
InChI Key: KYRNGCIWZIDZCR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem CID, and SMILES string .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, where each step involves a specific reaction that transforms the starting materials into the desired product .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Heterocyclic Compounds Synthesis and Biological Activities

The 1,2,4-oxadiazole and its derivatives, including structures similar to 3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole, have been extensively researched for their synthesis and potential biological activities. Compounds with 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings have displayed significant biological activities, leading to their exploration in antimicrobial and antifungal applications. For instance, certain compounds synthesized involving 1,3,4-oxadiazoles exhibited high antileishmanial activity and were suggested for further in vivo studies as potential drug candidates (Ustabaş et al., 2020). Additionally, the synthesis of novel 1,3,4-oxadiazole derivatives showcased significant antimicrobial activities against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Kaneria et al., 2016).

Structural and Spectral Analysis

The structural and spectral characteristics of 1,2,4-oxadiazole compounds have been a subject of research, providing insights into their potential applications in various fields. For example, studies have been conducted on the crystal structure, revealing planarity and specific intermolecular interactions which could influence the compound's reactivity and stability. These structural insights are crucial for understanding the compound's behavior and potential applications in material science and pharmacology (Fun et al., 2010).

Optoelectronic and Nonlinear Optical Properties

1,3,4-oxadiazole derivatives have shown promise in optoelectronics due to their unique optical properties. Investigations into the UV absorption and photoluminescent properties of these compounds indicate their potential in applications such as optical limiters, which are crucial in protecting sensitive optical devices from damage by intense light beams. These properties open up avenues for these compounds in the field of optoelectronics and photonics, potentially leading to advancements in technologies such as optical data storage and laser protection (Chandrakantha et al., 2011).

Material Science and Synthesis Methodologies

The 1,3,4-oxadiazole structure is recognized as a privileged scaffold in various domains, including material science. Its incorporation into materials could lead to the development of new compounds with enhanced properties and applications. Additionally, research into the synthesis methodologies of these heterocyclic compounds could offer more efficient and environmentally friendly approaches, potentially impacting pharmaceuticals, agrochemicals, and material science industries (Zarei & Rasooli, 2017).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS). It includes information on toxicity, environmental impact, handling precautions, and disposal guidelines .

properties

IUPAC Name

3-(3-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-11-5-7-14(8-6-11)23(20,21)10-15-18-16(19-22-15)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRNGCIWZIDZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

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